![molecular formula C8H8ClFN2O B1621096 N-(4-amino-2-chloro-6-fluorophenyl)acetamide CAS No. 218929-90-9](/img/structure/B1621096.png)
N-(4-amino-2-chloro-6-fluorophenyl)acetamide
Overview
Description
“N-(4-amino-2-chloro-6-fluorophenyl)acetamide” is an organic compound with the molecular formula C8H8ClFN2O . It has a molecular weight of 202.613 Da . This compound belongs to the class of organic compounds known as carboximidic acids .
Molecular Structure Analysis
The molecular structure of “N-(4-amino-2-chloro-6-fluorophenyl)acetamide” can be represented by the canonical SMILES string: CC(=O)NC1=C(C=C(C=C1Cl)N)F . The InChI key for this compound is BRBJEVPAGDWZTL-UHFFFAOYSA-N .Chemical Reactions Analysis
While specific chemical reactions involving “N-(4-amino-2-chloro-6-fluorophenyl)acetamide” are not detailed in the literature, compounds of similar structure are often involved in reactions such as the Sandmeyer reaction .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The study by Magadum and Yadav (2018) explored chemoselective acetylation processes using immobilized lipase, highlighting the synthesis of intermediates for antimalarial drugs. This research illustrates how specific acetylation techniques can be applied to synthesize compounds with potential pharmacological applications, akin to the synthesis processes that might involve N-(4-amino-2-chloro-6-fluorophenyl)acetamide in drug development (Magadum & Yadav, 2018).
Metabolic Studies for Herbicide Safety
Coleman et al. (2000) conducted comparative metabolism studies on chloroacetamide herbicides, revealing how these compounds are processed in human and rat liver microsomes. Such studies are crucial for understanding the safety and environmental impact of chemicals, including those structurally related to N-(4-amino-2-chloro-6-fluorophenyl)acetamide, ensuring they are metabolized without forming harmful byproducts (Coleman et al., 2000).
Investigations into PI3K/mTOR Inhibition
Research by Stec et al. (2011) on the structure-activity relationships of dual inhibitors for PI3K/mTOR, including various heterocycles to improve metabolic stability, showcases the application of complex acetamide derivatives in developing cancer therapies. This research underscores the potential of compounds like N-(4-amino-2-chloro-6-fluorophenyl)acetamide in the design of targeted therapies for cancer (Stec et al., 2011).
Synthesis and Anticancer Activity
Sharma et al. (2018) detailed the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, focusing on its anticancer activity. Such studies highlight the significance of acetamide derivatives in developing new anticancer agents, demonstrating the broader relevance of acetamide-based compounds in therapeutic research (Sharma et al., 2018).
Environmental Impact and Safety Evaluation
Olszewska et al. (2008) characterized new derivatives of N-aryl-2,4-dichlorophenoxyacetamide as potential pesticides, providing insights into the environmental applications and safety evaluation of acetamide compounds. This research is crucial for developing safer and more effective agrochemicals, showing the environmental relevance of compounds related to N-(4-amino-2-chloro-6-fluorophenyl)acetamide (Olszewska et al., 2008).
properties
IUPAC Name |
N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFN2O/c1-4(13)12-8-6(9)2-5(11)3-7(8)10/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBJEVPAGDWZTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381467 | |
Record name | N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |
CAS RN |
218929-90-9 | |
Record name | N-(4-amino-2-chloro-6-fluorophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00381467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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